molecular formula C11H11FN2O3S B2818607 1-Ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole CAS No. 2411257-08-2

1-Ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole

Cat. No.: B2818607
CAS No.: 2411257-08-2
M. Wt: 270.28
InChI Key: YNUULYQRUNKXOQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This particular compound features an ethyl group at the 1-position and a 4-(4-fluorosulfonyloxyphenyl) substituent at the 4-position of the imidazole ring. The presence of the fluorosulfonyloxy group imparts unique chemical properties to the molecule, making it of interest in various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Properties

IUPAC Name

1-ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3S/c1-2-14-7-11(13-8-14)9-3-5-10(6-4-9)17-18(12,15)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUULYQRUNKXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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